2-(5-Methylpyridin-3-yl)propan-2-ol
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Overview
Description
2-(5-Methylpyridin-3-yl)propan-2-ol is an organic compound with the molecular formula C9H13NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of interest due to its unique structure, which combines a pyridine ring with a secondary alcohol group, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylpyridin-3-yl)propan-2-ol typically involves the alkylation of 5-methylpyridine with a suitable alkylating agent. One common method is the reaction of 5-methylpyridine with acetone in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under an inert atmosphere, typically at room temperature or slightly elevated temperatures, to yield the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylpyridin-3-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: 2-(5-Methylpyridin-3-yl)propan-2-one.
Reduction: 2-(5-Methylpyridin-3-yl)propane.
Substitution: Halogenated derivatives such as 2-(5-Bromo-5-methylpyridin-3-yl)propan-2-ol.
Scientific Research Applications
2-(5-Methylpyridin-3-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(5-Methylpyridin-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s secondary alcohol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The pyridine ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloro-5-methylpyridin-3-yl)propan-2-ol: A halogenated derivative with similar chemical properties but different reactivity due to the presence of a chlorine atom.
2-(2-Bromo-5-methylpyridin-3-yl)propan-2-ol: Another halogenated derivative with a bromine atom, which can influence its reactivity and biological activity.
Uniqueness
2-(5-Methylpyridin-3-yl)propan-2-ol is unique due to its specific combination of a pyridine ring and a secondary alcohol group. This structure allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-(5-methylpyridin-3-yl)propan-2-ol |
InChI |
InChI=1S/C9H13NO/c1-7-4-8(6-10-5-7)9(2,3)11/h4-6,11H,1-3H3 |
InChI Key |
FNTVYXVBLVGJIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)C(C)(C)O |
Origin of Product |
United States |
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